Methanamine, N,N-dimethyl-1,1-bis(phenylmethoxy)-
Overview
Description
“Methanamine, N,N-dimethyl-1,1-bis(phenylmethoxy)-” is a chemical compound with the molecular formula C17H21NO2 and a molecular weight of 271.36 . Its IUPAC name is bis(benzyloxy)-N,N-dimethylmethanamine .
Molecular Structure Analysis
The molecular structure of “Methanamine, N,N-dimethyl-1,1-bis(phenylmethoxy)-” consists of a methanamine core, which is a derivative of ammonia where two hydrogen atoms have been replaced by methyl groups. This core is further modified by the addition of two phenylmethoxy groups .Physical And Chemical Properties Analysis
The physical and chemical properties of “Methanamine, N,N-dimethyl-1,1-bis(phenylmethoxy)-” are not fully detailed in the search results. It’s known that it has a molecular weight of 271.36 and it should be stored at a temperature between 28°C .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of N,N-Dimethylformamide dibenzyl acetal, also known as 1,1-bis(benzyloxy)-N,N-dimethylmethanamine or Methanamine, N,N-dimethyl-1,1-bis(phenylmethoxy)-:
Organocatalysis
This compound serves as an organocatalyst for the synthesis of 1,2-disubstituted-3,4-dihydronaphthalenes through the reaction of vinylarenes and electron-deficient alkynes .
Building Block for Heterocyclic Compounds
It is used as a building block for the preparation of heterocyclic compounds such as enamines and amidines via formylation of methylene and amino groups .
Intermediate for Pyridine Derivatives
The compound is utilized as an intermediate in the formation of pyridine derivatives, which exhibit inhibition against PI3 kinase p110alfa enzymes .
Derivatization Agent
It is employed for the derivatization of primary sulfonamides and trifluoroacetic acid .
Formation of Formamidine Derivatives
It aids in the preparation of formamidine derivatives .
Lactonization Agent
The compound assists in the lactonization of ω-hydroxyacids, yielding lactones of up to 16-membered rings .
Alkylation of Thiols
It can convert primary alcohols to alkylating agents used in the alkylation of thiols .
Esterification of Amino Acids
It is used in the esterification of Nα-9-fluorenylmethyloxycarbonylamino acids .
Safety and Hazards
Mechanism of Action
Target of Action
N,N-Dimethylformamide dibenzyl acetal, also known as Methanamine, N,N-dimethyl-1,1-bis(phenylmethoxy)- or 1,1-bis(benzyloxy)-N,N-dimethylmethanamine, is primarily used as an intermediate in the formation of pyridine derivatives . These derivatives exhibit inhibition against PI3 kinase p110alfa enzymes , which play a crucial role in cellular functions such as cell growth and proliferation.
Mode of Action
The compound interacts with its targets, the PI3 kinase p110alfa enzymes, by inhibiting their activity . This inhibition can lead to changes in the cellular functions controlled by these enzymes, potentially altering cell growth and proliferation.
Biochemical Pathways
The primary biochemical pathway affected by N,N-Dimethylformamide dibenzyl acetal is the PI3K/AKT signaling pathway . This pathway is involved in regulating cell cycle progression, and its inhibition can lead to downstream effects such as reduced cell proliferation.
Pharmacokinetics
It is known that the compound is miscible with most organic solvents , which could potentially influence its bioavailability.
Result of Action
The molecular and cellular effects of N,N-Dimethylformamide dibenzyl acetal’s action primarily involve the inhibition of PI3 kinase p110alfa enzymes . This can lead to a decrease in cell proliferation, potentially impacting the growth of cells.
Action Environment
Environmental factors can influence the action, efficacy, and stability of N,N-Dimethylformamide dibenzyl acetal. For instance, the compound is sensitive to moisture , which could affect its stability and efficacy. Additionally, the compound’s action could potentially be influenced by the presence of other substances in the environment, such as other organic solvents .
properties
IUPAC Name |
N,N-dimethyl-1,1-bis(phenylmethoxy)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO2/c1-18(2)17(19-13-15-9-5-3-6-10-15)20-14-16-11-7-4-8-12-16/h3-12,17H,13-14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFIKHFNGAURIIB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(OCC1=CC=CC=C1)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20173987 | |
Record name | 1,1-Bis(benzyloxy)trimethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20173987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methanamine, N,N-dimethyl-1,1-bis(phenylmethoxy)- | |
CAS RN |
2016-04-8 | |
Record name | N,N-Dimethyl-1,1-bis(phenylmethoxy)methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2016-04-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,1-Bis(benzyloxy)trimethylamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002016048 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1-Bis(benzyloxy)trimethylamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20173987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1-bis(benzyloxy)trimethylamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.316 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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